Methyl 3-bromo-5-cyano-2-fluorobenzoate
Overview
Description
Methyl 3-bromo-5-cyano-2-fluorobenzoate is an organic compound with the molecular formula C9H5BrFNO2. It is a derivative of benzoic acid, featuring bromine, cyano, and fluorine substituents on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-cyano-2-fluorobenzoate typically involves multi-step organic reactions. One common method is the bromination of methyl 3-cyano-2-fluorobenzoate using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum bromide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial for industrial synthesis .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.
Major Products:
Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Conversion to amine derivatives.
Coupling: Formation of biaryl compounds or other complex aromatic systems.
Scientific Research Applications
Methyl 3-bromo-5-cyano-2-fluorobenzoate is utilized in several scientific research areas:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of functional materials, including liquid crystals and polymers with specific electronic properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-cyano-2-fluorobenzoate in chemical reactions involves the reactivity of its functional groups. The bromine atom acts as a leaving group in substitution reactions, while the cyano and fluorine groups influence the electronic properties of the aromatic ring, affecting the compound’s reactivity and interaction with other molecules. In coupling reactions, the palladium catalyst facilitates the formation of new carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Methyl 3-bromo-5-fluorobenzoate: Lacks the cyano group, making it less versatile in certain synthetic applications.
Methyl 5-bromo-2-fluorobenzoate:
Methyl 3-cyano-2-fluorobenzoate: Lacks the bromine atom, limiting its use in coupling reactions
Uniqueness: Methyl 3-bromo-5-cyano-2-fluorobenzoate’s combination of bromine, cyano, and fluorine substituents makes it particularly valuable in organic synthesis, offering multiple reactive sites for functionalization. This versatility distinguishes it from similar compounds and broadens its application scope in various fields .
Properties
IUPAC Name |
methyl 3-bromo-5-cyano-2-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)6-2-5(4-12)3-7(10)8(6)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYLVRDLARUWCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C#N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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